4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid
Overview
Description
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid (4-TBPB) is a synthetic molecule composed of an aromatic ring, an amine, and an acid. It is a member of the piperazine family of compounds and has been studied for its potential applications in a variety of scientific research areas.
Scientific Research Applications
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has been investigated for its potential applications in scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been studied for its potential anti-inflammatory and anti-cancer activities. Additionally, this compound has been evaluated for its potential use as a molecular probe to investigate the structure and function of proteins.
Mechanism of Action
The exact mechanism of action of 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid is not yet fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is responsible for the production of inflammatory mediators. Additionally, this compound may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes have been studied in a variety of cell and animal models. Studies have shown that this compound can inhibit the production of inflammatory mediators, reduce inflammation, and suppress the growth of cancer cells. Additionally, this compound has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
Advantages and Limitations for Lab Experiments
4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, it is non-toxic and has a low cost. However, there are some limitations to its use. This compound is not water-soluble, so its use in aqueous solutions is limited. Additionally, its effects on biochemical and physiological processes are still being studied and are not yet fully understood.
Future Directions
There are several potential future directions for research on 4-(4-(2-Tert-butylphenyl)piperazin-1-yl)-4-oxobutanoic acid. Further studies are needed to investigate its potential anti-inflammatory and anti-cancer activities. Additionally, research could focus on the development of novel methods for the synthesis of this compound. Additionally, more research is needed to understand the exact mechanism of action of this compound and its effects on biochemical and physiological processes. Finally, further studies could investigate the potential use of this compound as a molecular probe to investigate the structure and function of proteins.
properties
IUPAC Name |
4-[4-(2-tert-butylphenyl)piperazin-1-yl]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)14-6-4-5-7-15(14)19-10-12-20(13-11-19)16(21)8-9-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKQQHBRPCXQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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